

# Microbial Production of Mandelic Acid: An Application Note and Protocol

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## Introduction

Mandelic acid (MA), an aromatic  $\alpha$ -hydroxy acid, is a valuable chiral building block in the pharmaceutical and fine chemical industries.<sup>[1]</sup> It serves as a precursor for the synthesis of various pharmaceuticals, including antibiotics like penicillins and cephalosporins, as well as anti-inflammatory and anticancer agents.<sup>[1][2]</sup> Traditionally, mandelic acid is produced through chemical synthesis, which often involves harsh reaction conditions, toxic reagents like cyanide, and challenges in achieving high enantioselectivity, leading to environmental concerns.<sup>[1][3][4]</sup> As a result, microbial biosynthesis has emerged as a promising green and sustainable alternative, offering high efficiency and stereoselectivity for the production of optically pure mandelic acid from renewable feedstocks like glucose.<sup>[1][3]</sup> This application note provides a detailed protocol for the microbial production of mandelic acid, focusing on engineered *Escherichia coli* and *Saccharomyces cerevisiae* systems.

## Metabolic Pathways and Engineering Strategies

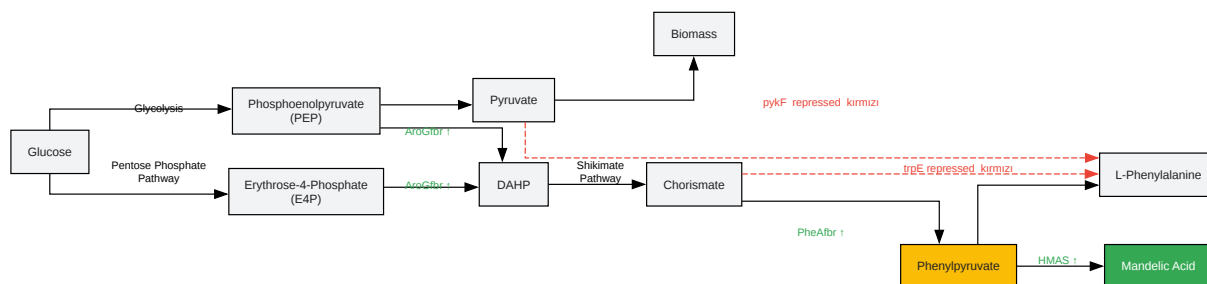
The de novo biosynthesis of mandelic acid in microorganisms is typically achieved by engineering native aromatic amino acid pathways to channel metabolic flux towards the desired product. The key precursor for mandelic acid is phenylpyruvate, an intermediate in the L-phenylalanine biosynthesis pathway.<sup>[2]</sup>

A common strategy involves the introduction of a key enzyme, hydroxymandelate synthase (HMAS), which catalyzes the conversion of phenylpyruvate to (S)-mandelic acid.[2][5] HMAS can also convert 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid.[6][7] To enhance mandelic acid production, several metabolic engineering strategies are employed:

- **Enhancing Precursor Supply:** Overexpression of genes in the shikimate pathway, such as feedback-resistant versions of AroG (AroGfbr) and PheA (PheAfbr), increases the pool of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), driving flux towards phenylpyruvate.[5][8]
- **Blocking Competing Pathways:** Repressing or deleting genes involved in competing pathways redirects metabolic flux towards mandelic acid. For instance, using CRISPR interference (CRISPRi) to downregulate genes like trpE (anthranilate synthase) and pykF (pyruvate kinase I) can significantly improve production.[5][8]
- **Enzyme Engineering and Screening:** Identifying and engineering more efficient HMAS enzymes is crucial. For example, an HMAS from *Actinosynnema mirum* has been shown to be highly efficient for mandelic acid synthesis.[5][8] In *S. cerevisiae*, engineering the HMAS from *Amycolatopsis orientalis* has enabled mandelic acid production.[6][7]

Another biosynthetic route utilizes nitrilase enzymes, which can convert mandelonitrile to mandelic acid.[9][10] This can be part of a two-step enzymatic cascade starting from benzaldehyde.[11]

Below are diagrams illustrating the engineered metabolic pathways for mandelic acid production.



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**Caption:** Engineered metabolic pathway for mandelic acid production in *E. coli*.

## Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the microbial production of mandelic acid, providing a comparison of different microorganisms, genetic modifications, and fermentation conditions.

Microorg anism	Key Genetic Modificati ons	Carbon Source	Titer (g/L)	Yield (g/g)	Productiv ity (g/L/h)	Referenc e
Escherichi a coli	Overexpre ssion of AroGfbr, PheAfbr, HMAS from A. mirum; CRISPRi repression of trpE, pykF	Glucose	9.58	0.16	0.19	<a href="#">[5]</a>
Escherichi a coli	Expression of hmaS from A. orientalis and deletion of competing pathways	Glucose	1.02	N/A	N/A	<a href="#">[2]</a>
Escherichi a coli	Expression of five- enzyme cascade	Glycerol	0.76	N/A	N/A	<a href="#">[12]</a>
Escherichi a coli	Expression of five- enzyme cascade	Glucose	0.455	N/A	N/A	<a href="#">[12]</a>

Saccharomyces cerevisiae	Expression of HMAS from A. orientalis	Glucose	0.0007	N/A	N/A	<a href="#">[6]</a> <a href="#">[7]</a>
Saccharomyces cerevisiae	Engineered aromatic amino acid pathway, expression of HMAS from A. orientalis	Glucose	0.119 (HMA)	N/A	N/A	<a href="#">[6]</a> <a href="#">[7]</a>

N/A: Not Available

## Experimental Protocols

### Protocol 1: De Novo Biosynthesis of Mandelic Acid in E. coli

This protocol is based on the metabolic engineering of E. coli for high-titer mandelic acid production from glucose.[\[5\]](#)

#### 1. Strain Construction:

- Host Strain: E. coli BW25113 or similar.
- Gene Overexpression:
  - Synthesize codon-optimized genes for feedback-resistant AroG (AroGfbr) and PheA (PheAfbr).
  - Synthesize codon-optimized hydroxymandelate synthase (HMAS) from Actinosynnema mirum.
  - Clone these genes into suitable expression vectors (e.g., pTrc99a, pACYCDuet-1) under the control of inducible promoters (e.g., trc, T7).

- Gene Repression (CRISPRi):
  - Design single guide RNAs (sgRNAs) targeting the promoter regions of genes to be repressed (e.g., trpE, pykF).
  - Clone the sgRNA cassettes into a dCas9-expressing plasmid (e.g., pdCas9-bacteria).
- Transformation: Transform the expression and CRISPRi plasmids into the host E. coli strain.

## 2. Shake Flask Cultivation:

- Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics (e.g., 100 mg/L ampicillin, 50 mg/L kanamycin). Incubate overnight at 37°C with shaking at 220 rpm.[\[5\]](#)
- Production Medium: Inoculate 1 mL of the overnight culture into 100 mL of ZYM-5052 auto-induction medium.[\[5\]](#)
- Induction:
  - For strains with arabinose-inducible promoters, add 0.2% (w/v) arabinose.[\[5\]](#)
  - For strains with IPTG-inducible promoters (including the CRISPRi system), add 1 mM IPTG.[\[5\]](#)
- Cultivation: Incubate at 30°C with shaking at 220 rpm for 24-48 hours.[\[5\]](#)

## 3. Bioreactor Fed-Batch Fermentation (High-Cell-Density Cultivation):

- Bioreactor: 5 L bioreactor.
- Initial Medium: Fermentation medium containing 20 g/L glucose.[\[5\]](#)
- Inoculum: 10% (v/v) from an overnight seed culture.[\[5\]](#)
- Initial Conditions: 37°C, pH 7.0 (controlled with ammonia water), dissolved oxygen (DO) maintained above 30% by cascading agitation (180-800 rpm) and aeration (1-3 vvm).[\[5\]](#)

- Growth Phase: Cultivate at 37°C until OD600 reaches >30.[5]
- Production Phase:
  - Reduce the temperature to 30°C.[5]
  - Induce gene expression by adding 0.2% arabinose and 1 mM IPTG.[5]
  - Feed a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.
- Sampling: Collect samples periodically to measure cell density (OD600), glucose concentration, and mandelic acid titer.

#### 4. Analytical Methods:

- Cell Density: Measure absorbance at 600 nm (OD600).
- Mandelic Acid Quantification:
  - Centrifuge culture samples to remove cells.
  - Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).
  - HPLC Conditions: C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at 220 nm.

## Protocol 2: Biotransformation using Whole Cells

This protocol describes the use of resting cells for the conversion of a precursor to mandelic acid.

#### 1. Cell Preparation:

- Grow the engineered microbial cells in a suitable rich medium (e.g., LB or TB) to a high cell density.
- Induce the expression of the required enzymes (e.g., nitrilase, HMAS) for a few hours.

- Harvest the cells by centrifugation (e.g., 4200 rpm for 10 min).[5]
- Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5]

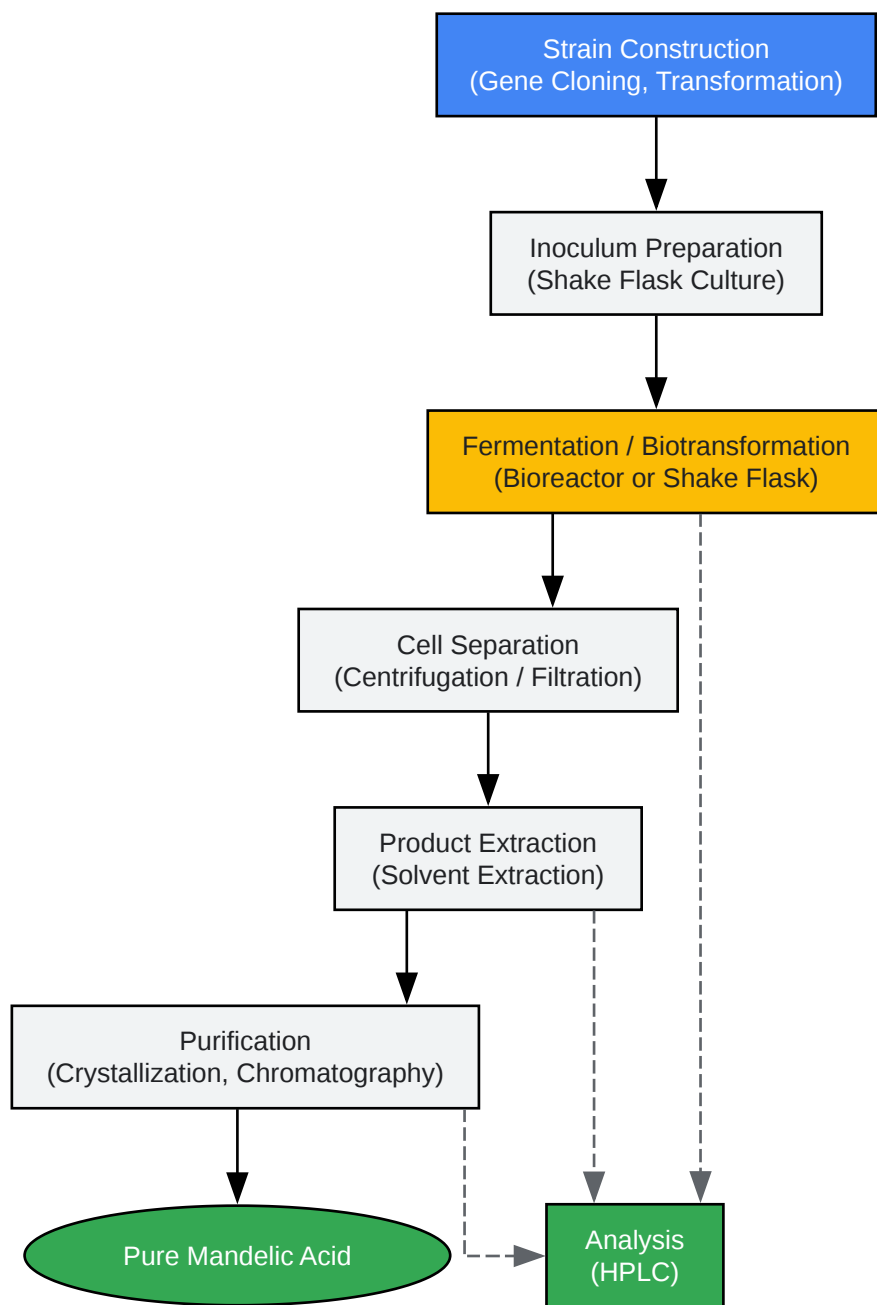
## 2. Biotransformation Reaction:

- Resuspend the washed cell pellet in a reaction buffer containing the substrate (e.g., phenylpyruvate, mandelonitrile).[5]
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking (e.g., 220 rpm) for a defined period (e.g., 24 hours).[5]
- Monitor the reaction progress by taking samples periodically and analyzing for substrate consumption and product formation using HPLC.

## 3. Downstream Processing:

- Cell Removal: Separate the microbial cells from the reaction broth by centrifugation or filtration.[13]
- Extraction: Extract mandelic acid from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidifying the aqueous phase.[13][14]
- Purification:
  - Crystallization: Concentrate the organic extract and crystallize the mandelic acid.[15]
  - Chromatography: For higher purity, employ chromatographic techniques such as ion-exchange chromatography.
- Drying: Dry the purified mandelic acid crystals.[13]





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**Caption:** General experimental workflow for microbial production of mandelic acid.

## Conclusion

The microbial production of mandelic acid offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.[3] Through metabolic engineering of microorganisms like *E. coli* and *S. cerevisiae*, it is possible to achieve high titers of optically pure mandelic acid from renewable resources.[5][6] The protocols outlined in this application

note provide a comprehensive guide for researchers to develop and optimize their own microbial production systems for this important chiral building block. Further improvements in strain engineering, fermentation process optimization, and downstream processing will continue to enhance the economic viability of bio-based mandelic acid production.

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